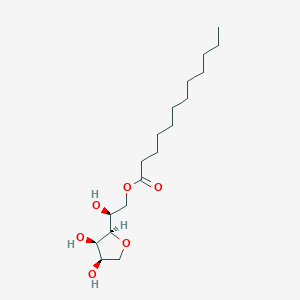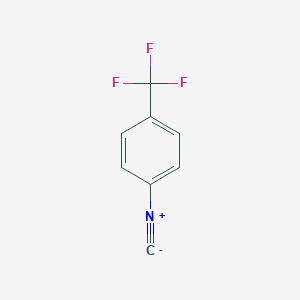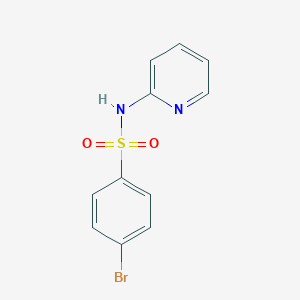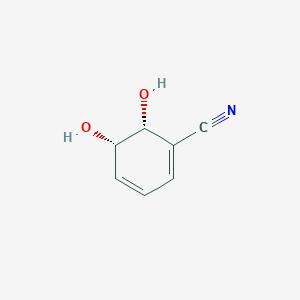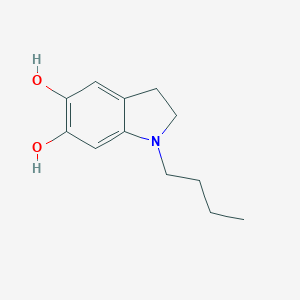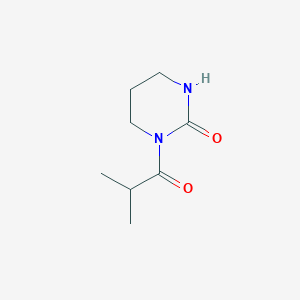
1-Isobutyryltetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyryltetrahydropyrimidin-2(1H)-one, also known as THP-isobutyric acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for use in pharmaceuticals, agrochemicals, and other industries.
科学的研究の応用
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has a wide range of scientific research applications. One of the most promising applications of this compound is in the field of pharmaceuticals. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a potential candidate for the development of new drugs. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have insecticidal properties, which could be useful in the development of new agrochemicals.
作用機序
The mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which may be responsible for its antitumor and anti-inflammatory properties. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.
生化学的および生理学的効果
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has also been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
実験室実験の利点と制限
One of the main advantages of using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments is its unique chemical structure, which makes it an ideal candidate for various applications. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments. For example, this compound may have limited solubility in certain solvents, which could affect its effectiveness in certain experiments.
将来の方向性
There are many potential future directions for research on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. One possible direction is the development of new drugs based on this compound. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid, which could lead to the development of new treatments for various diseases. Another potential future direction is the development of new agrochemicals based on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. Studies have shown that this compound has insecticidal properties, which could be useful in the development of new agrochemicals.
合成法
The synthesis of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is the reaction between isobutyryl chloride and tetrahydropyrimidinone. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
特性
CAS番号 |
127834-94-0 |
|---|---|
製品名 |
1-Isobutyryltetrahydropyrimidin-2(1H)-one |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
1-(2-methylpropanoyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(11)10-5-3-4-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |
InChIキー |
HOENQMCEPYNSLT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCNC1=O |
正規SMILES |
CC(C)C(=O)N1CCCNC1=O |
同義語 |
2(1H)-Pyrimidinone, tetrahydro-1-(2-methyl-1-oxopropyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



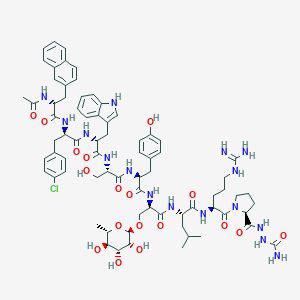
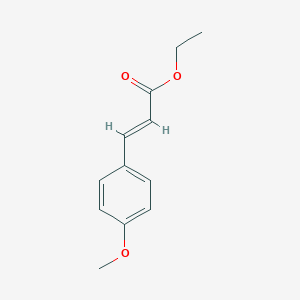
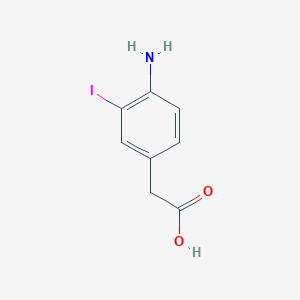
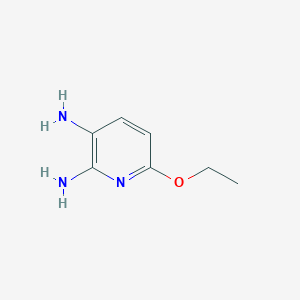
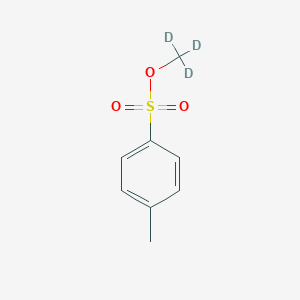
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
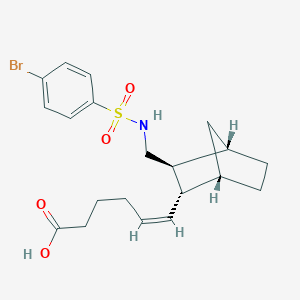

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
